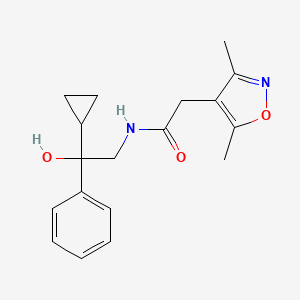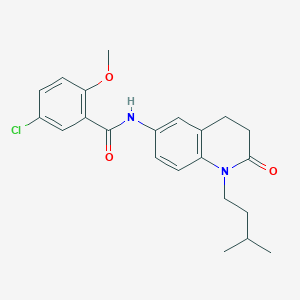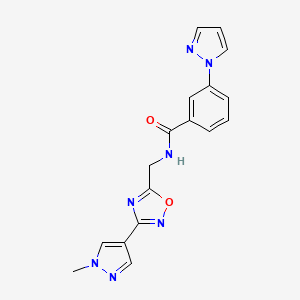![molecular formula C23H21N3O3S B2421081 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide CAS No. 941913-53-7](/img/structure/B2421081.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide” is a complex organic compound. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This is a type of structure that is often found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with the benzimidazole ring providing a rigid, planar structure. The phenyl and isopropylsulfonyl groups would add additional complexity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the presence of functional groups. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by the structure of the molecule .Scientific Research Applications
- Background : Researchers have synthesized novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives, including this compound, as potential antitumor agents .
- Chemical Proteomics Study : The newly-synthesized compounds, including our compound of interest, selectively target the C522 residue of p97, making them valuable tools for biological studies and drug discovery .
- Tumor Inhibition Potential : Experimental results suggest that this complex could serve as a potent anticancer drug in the future .
Antitumor Activity
Covalent Inhibition of p97
Palladium (II) Complex with Tumor Inhibitory Activity
Regiocontrolled Synthesis of Substituted Imidazoles
Mechanism of Action
Target of Action
The primary target of this compound is currently under investigation. It is known that compounds with similar structures, such as imidazole derivatives, have been found to interact with a variety of targets, including enzymes and receptors involved in cellular signaling .
Mode of Action
It is believed that the compound interacts with its targets through covalent bonding, which can lead to changes in the target’s function . This interaction can result in the inhibition or activation of the target, depending on the nature of the target and the specific interaction.
Biochemical Pathways
Imidazole is a key component in many biological processes, including the synthesis of nucleic acids and proteins .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation. It is known that the compound’s solubility and stability can significantly impact its bioavailability .
Result of Action
It has been suggested that the compound may have anti-proliferative effects, potentially making it useful in the treatment of certain types of cancer .
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s activity may be affected by the pH of the environment, as changes in pH can alter the compound’s charge and, consequently, its interaction with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-15(2)30(28,29)19-12-10-16(11-13-19)23(27)24-18-7-5-6-17(14-18)22-25-20-8-3-4-9-21(20)26-22/h3-15H,1-2H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWPGMZBDDQZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2420998.png)




![1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride](/img/structure/B2421004.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2421005.png)


![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2421011.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide](/img/structure/B2421015.png)
![Tert-butyl 6-[(but-2-ynoylamino)methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2421016.png)

![N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/no-structure.png)